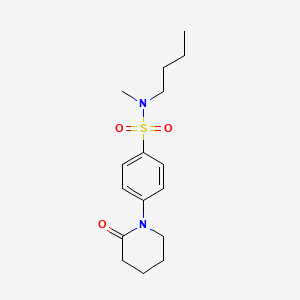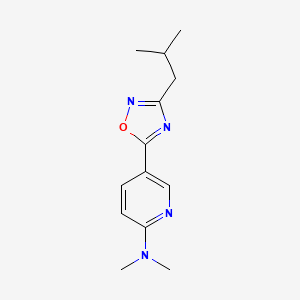
N-butyl-N-methyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-N-methyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide, also known as BMS-204352, is a small molecule inhibitor that targets the enzyme known as phosphodiesterase 4 (PDE4). PDE4 is responsible for the breakdown of cyclic adenosine monophosphate (cAMP), which is a secondary messenger involved in a variety of cellular signaling pathways. By inhibiting PDE4, BMS-204352 can increase the levels of cAMP within cells, leading to a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-butyl-N-methyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide involves the inhibition of PDE4, which leads to an increase in cAMP levels within cells. cAMP is involved in a variety of cellular signaling pathways, including those that regulate inflammation, immune function, and neuronal signaling. By increasing cAMP levels, N-butyl-N-methyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide can modulate these pathways, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-butyl-N-methyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide are diverse and depend on the specific cell type and signaling pathway involved. In general, N-butyl-N-methyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been shown to have anti-inflammatory effects, including the inhibition of cytokine production and the downregulation of adhesion molecule expression. N-butyl-N-methyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide has also been shown to have immunomodulatory effects, including the suppression of T cell activation and the induction of regulatory T cells. In addition, N-butyl-N-methyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been shown to have effects on neuronal signaling, including the modulation of dopamine release and the enhancement of long-term potentiation.
Avantages Et Limitations Des Expériences En Laboratoire
N-butyl-N-methyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide has several advantages for lab experiments, including its specificity for PDE4 and its well-characterized mechanism of action. However, N-butyl-N-methyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide also has some limitations, including its relatively low potency and the potential for off-target effects. In addition, N-butyl-N-methyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide is not widely available, which can make it difficult to obtain for some experiments.
Orientations Futures
There are several future directions for research on N-butyl-N-methyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide. One area of interest is the development of more potent and selective PDE4 inhibitors, which could have greater efficacy and fewer side effects. Another area of interest is the investigation of the effects of N-butyl-N-methyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide on other signaling pathways and cell types, which could lead to the identification of new therapeutic targets. Finally, the use of N-butyl-N-methyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide in combination with other drugs or therapies could enhance its efficacy and broaden its clinical applications.
Méthodes De Synthèse
The synthesis of N-butyl-N-methyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide involves several steps, starting with the reaction of 4-(2-oxo-1-piperidinyl)benzenesulfonamide with butyllithium and methyl iodide to form N-butyl-N-methyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide. This intermediate is then reacted with a variety of reagents, including sodium hydride, potassium carbonate, and lithium aluminum hydride, to produce the final product. The synthesis of N-butyl-N-methyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been described in detail in several scientific publications, including a patent filed by Bristol-Myers Squibb, the company that originally developed the compound.
Applications De Recherche Scientifique
N-butyl-N-methyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been the subject of extensive scientific research, both in vitro and in vivo. In vitro studies have shown that N-butyl-N-methyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide can inhibit PDE4 activity in a range of cell types, including human lung fibroblasts, human bronchial epithelial cells, and human T cells. In vivo studies have demonstrated the efficacy of N-butyl-N-methyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide in animal models of inflammatory disease, including asthma, chronic obstructive pulmonary disease (COPD), and psoriasis. N-butyl-N-methyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide has also been investigated as a potential treatment for other conditions, including Alzheimer's disease, depression, and schizophrenia.
Propriétés
IUPAC Name |
N-butyl-N-methyl-4-(2-oxopiperidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-3-4-12-17(2)22(20,21)15-10-8-14(9-11-15)18-13-6-5-7-16(18)19/h8-11H,3-7,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVXNALDOHJZCEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)N2CCCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-N-methyl-4-(2-oxopiperidin-1-yl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[5-(2,5-dichlorophenyl)-2-furyl]-N-1,3-thiazol-2-ylacrylamide](/img/structure/B4989497.png)
![1-[(4-bromophenoxy)acetyl]-4-(4-ethoxybenzyl)piperazine oxalate](/img/structure/B4989504.png)




![5-(4-nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B4989535.png)
![N-(4-chlorobenzyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4989543.png)

![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-iodobenzamide](/img/structure/B4989555.png)
![5,5-dimethyl-3-phenyl-3,4,5,10-tetrahydropyrazolo[4,3-a]carbazole](/img/structure/B4989562.png)
![2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4989568.png)
![N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B4989572.png)